Cas no 1420889-42-4 (5-fluoro-N-(propan-2-yl)pyrimidin-4-amine)

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-n-isopropylpyrimidin-4-amine
- AM99247
- 5-fluoro-N-(propan-2-yl)pyrimidin-4-amine
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- インチ: 1S/C7H10FN3/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3,(H,9,10,11)
- InChIKey: VGTXJPQGPMUXJQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CN=C1NC(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 118
- トポロジー分子極性表面積: 37.8
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6616-2258-10μmol |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |
1420889-42-4 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6616-2258-20μmol |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |
1420889-42-4 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6616-2258-5μmol |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |
1420889-42-4 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6616-2258-75mg |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |
1420889-42-4 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6616-2258-40mg |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |
1420889-42-4 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6616-2258-50mg |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |
1420889-42-4 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6616-2258-2μmol |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |
1420889-42-4 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6616-2258-20mg |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |
1420889-42-4 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6616-2258-30mg |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |
1420889-42-4 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6616-2258-100mg |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |
1420889-42-4 | 100mg |
$248.0 | 2023-09-07 |
5-fluoro-N-(propan-2-yl)pyrimidin-4-amine 関連文献
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
5-fluoro-N-(propan-2-yl)pyrimidin-4-amineに関する追加情報
5-Fluoro-N-(propan-2-yl)pyrimidin-4-amine (CAS No. 1420889-42-4): A Comprehensive Overview
5-Fluoro-N-(propan-2-yl)pyrimidin-4-amine (CAS No. 1420889-42-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-fluoro-N-isopropylpyrimidin-4-amine, is a member of the pyrimidine family and features a fluorine substituent and an isopropyl amine group. These structural characteristics contribute to its unique biological properties and potential therapeutic applications.
The pyrimidine scaffold is a fundamental building block in many biologically active molecules, including nucleic acids and various pharmaceuticals. The introduction of a fluorine atom at the 5-position and an isopropyl amine group at the 4-position of the pyrimidine ring significantly alters the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can enhance the compound's ability to interact with specific biological targets, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of 5-fluoro-N-(propan-2-yl)pyrimidin-4-amine in various therapeutic areas. One notable application is in the treatment of cancer. Research has shown that this compound can inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases and DNA methyltransferases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-fluoro-N-(propan-2-yl)pyrimidin-4-amine effectively inhibited the activity of DNA methyltransferase 1 (DNMT1), leading to reduced DNA methylation and increased expression of tumor suppressor genes in cancer cells.
In addition to its anticancer properties, 5-fluoro-N-(propan-2-yl)pyrimidin-4-amine has also shown promise in the treatment of neurological disorders. Preclinical studies have indicated that this compound can modulate neurotransmitter systems and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. A recent study published in the Journal of Neurochemistry found that 5-fluoro-N-(propan-2-yl)pyrimidin-4-amine enhanced synaptic plasticity and protected neurons from oxidative stress, suggesting its potential as a neuroprotective agent.
The pharmacokinetic profile of 5-fluoro-N-(propan-2-yl)pyrimidin-4-amine has been extensively studied to optimize its therapeutic efficacy. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, the compound has shown low toxicity in preclinical safety studies, indicating its potential for clinical development.
The synthesis of 5-fluoro-N-(propan-2-yl)pyrimidin-4-amine involves several well-established chemical reactions. The key steps include the formation of the pyrimidine ring through a condensation reaction between cyanoacetic acid and urea, followed by substitution reactions to introduce the fluorine atom and isopropyl amine group. The synthetic route is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
In conclusion, 5-fluoro-N-(propan-2-yl)pyrimidin-4-amine (CAS No. 1420889-42-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its favorable pharmacological properties, making it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional therapeutic uses and optimize its clinical utility.
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